Furan-2,5-dicarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSYJHQYWTYFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207186 | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58491-62-6 | |
| Record name | 2,5-Furandicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58491-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058491626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Significance in Contemporary Organic and Materials Chemistry
The significance of Furan-2,5-dicarbonitrile stems from the reactivity endowed by its nitrile functional groups and the inherent characteristics of the furan (B31954) ring. This combination allows it to participate in a variety of chemical transformations, making it a valuable intermediate in both organic synthesis and the development of novel materials.
In organic synthesis, this compound is recognized as a key building block. chemimpex.com Its structure facilitates the synthesis of complex heterocyclic molecules, which are foundational to the development of new pharmaceuticals and agrochemicals. chemimpex.com The two cyano groups enhance its reactivity and potential for functionalization, allowing for its participation in diverse reactions like cycloadditions and nucleophilic substitutions. chemimpex.com
In the realm of materials science, the compound is integral to the creation of advanced functional materials. chemimpex.com Research is focused on its application in developing conductive polymers and specialized coatings, which are critical for electronics and energy storage applications. chemimpex.com Furthermore, this compound is explored for its role in producing organic solar cells, where it may contribute to enhancing their efficiency and operational stability. chemimpex.com
Derivatization and Molecular Engineering of Furan 2,5 Dicarbonitrile Scaffolds
Transformation of Cyano Groups and Furanic Precursors to Carboxylic Acids (e.g., Furan-2,5-dicarboxylic acid, FDCA)
Furan-2,5-dicarboxylic acid (FDCA) is a significant bio-based building block, often considered a renewable substitute for terephthalic acid in the production of polymers like polyethylene (B3416737) furandicarboxylate (PEF). researchgate.netwikipedia.org The conversion of furan-2,5-dicarbonitrile to FDCA typically involves the hydrolysis of the nitrile groups.
While direct hydrolysis of the dinitrile is a feasible route, much of the research has focused on the oxidation of other furanic precursors, which are often derived from biomass. researchgate.net 5-Hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from C6 sugars in lignocellulosic biomass, is a primary starting material for FDCA synthesis. mdpi.comencyclopedia.pub The classical pathway involves the oxidation of HMF, which can proceed through two main intermediates: 2,5-diformylfuran (DFF) if the alcohol group is oxidized first, or 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) if the aldehyde group is oxidized first. mdpi.comencyclopedia.pub
Several methods have been developed for the oxidation of HMF and its derivatives to FDCA. These include:
Catalytic Oxidation: Noble metal catalysts are effective for the oxidation of HMF under alkaline conditions, leading to nearly quantitative yields of FDCA. wikipedia.org Conventional metal bromide catalysts (Co, Mn, Br) have also been employed. wikipedia.org
Electrolytic Oxidation: An alternative approach involves the electrolytic oxidation of aromatic aldehydes like 5-formyl-2-furancarboxylic acid (FFCA) to FDCA using non-noble metal electrodes. encyclopedia.pub
From Furfural (B47365): Furfural, derived from the hemicellulose component of biomass, presents another viable route. mdpi.comencyclopedia.pub This can involve the oxidation of furfural to 2-furancarboxylic acid, followed by a disproportionation reaction to yield furan (B31954) and FDCA. mdpi.comencyclopedia.pub Another method is the carbonylation of 5-bromofuroic acid, a derivative of 2-furancarboxylic acid. encyclopedia.pub A heterogeneous palladium catalyst has been shown to facilitate this carbonylation with high yields. encyclopedia.pub
From Mucic Acid: Dehydration of mucic acid in the presence of strong acids like sulfuric acid or p-toluenesulfonic acid can produce FDCA. researchgate.net This is advantageous as mucic acid already contains two carboxylic acid groups. researchgate.net
Carboxylation of 2-Furoic Acid: A scalable route involves the carbonate-promoted C–H carboxylation of 2-furoic acid with CO2. rsc.org This method avoids a late-stage oxidation step and utilizes furfural, a commercially available feedstock from inedible biomass. rsc.org High yields have been achieved using alkali furoate/carbonate salt mixtures. rsc.org
An alternative to HMF, 5-acetoxymethylfurfural (AMF), has also been proposed as a suitable precursor for FDCA, offering simpler pathways and avoiding some of the stability issues associated with HMF. mdpi.comencyclopedia.pub
Table 1: Selected Methods for the Synthesis of Furan-2,5-dicarboxylic Acid (FDCA)
| Starting Material | Reagents/Catalyst | Key Features | Reference |
| 5-Hydroxymethylfurfural (HMF) | Noble metal catalysts, alkaline conditions | Nearly quantitative formation of FDCA. wikipedia.org | wikipedia.org |
| 5-Hydroxymethylfurfural (HMF) | Metal bromide catalysts (Co, Mn, Br) | Utilizes conventional oxidation catalysts. wikipedia.org | wikipedia.org |
| 5-Formyl-2-furancarboxylic acid (FFCA) | Electrolytic oxidation, non-noble metal electrodes | Avoids the use of noble metals. encyclopedia.pub | encyclopedia.pub |
| Furfural | Oxidation to 2-furancarboxylic acid, then disproportionation | Utilizes a readily available C5 platform chemical. mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |
| 5-Bromofuroic acid (from Furfural) | Heterogeneous palladium catalyst, CO | High isolated yield (97%). encyclopedia.pub | encyclopedia.pub |
| Mucic Acid | Strong acids (e.g., H2SO4, PTSA) | Direct route from a dicarboxylic acid precursor. researchgate.net | researchgate.net |
| 2-Furoic Acid | Alkali carbonate, CO2 | Scalable, avoids late-stage oxidation, uses inedible biomass feedstock. rsc.org | rsc.org |
| 5-Acetoxymethylfurfural (AMF) | Oxidation | Alternative to HMF with potentially simpler pathways. mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |
Modification of the Furan Ring System for Diverse Furanic Derivatives
The furan ring in this compound and its derivatives is amenable to various modifications, leading to a diverse range of furanic compounds with different functionalities and potential applications.
The synthesis of substituted furanic dinitriles can be achieved through various synthetic strategies. One common approach involves the Knoevenagel condensation of 5-substituted furan-2-carbaldehydes with propanedinitrile. mdpi.com This reaction is typically catalyzed by a base like piperidine (B6355638) in an alcohol solvent. mdpi.com The resulting 3-(5-substituted furan-2-yl)-2-cyanopropenenitriles are α,β-unsaturated dinitriles that can undergo further reactions, such as selective reduction of the conjugated double bond. mdpi.com
Another strategy for creating substituted furans is through electrophilic iodocyclization of 2-iodo-2-alken-1-ones. nih.gov This method allows for the introduction of an iodine atom at the 3-position of the furan ring, which can then be used as a handle for further diversification through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.gov This approach enables the synthesis of a library of 2,3,4,5-tetrasubstituted furans. nih.gov
Furan-2,5-dicarboxamides can be synthesized through the condensation of furan-2,5-dicarbonyl dichloride (prepared from FDCA) with various aromatic amines. mdpi.commdpi.com The reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated during the reaction. mdpi.commdpi.com These dicarboxamides are of interest in supramolecular and coordination chemistry. mdpi.com For instance, N,N'-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA) has been synthesized and used as a bio-based diamine monomer for the preparation of polyimide films with excellent thermal stability. mdpi.com
Further functionalization of these dicarboxamides is also possible. For example, dicarboxamides containing nitro groups can be catalytically reduced to the corresponding diamines using hydrazine (B178648) monohydrate and a palladium on carbon (Pd/C) catalyst. mdpi.commdpi.com
2,5-Bis(hydroxymethyl)furan (BHMF) is a valuable diol that can be produced from the reduction of HMF. wikipedia.org It serves as a versatile building block for polymers, drugs, and macrocyclic polyethers. frontiersin.org
The synthesis of BHMF from HMF can be achieved through several methods:
Catalytic Hydrogenation: This is a common method involving the use of various catalysts. Precious metal catalysts like platinum and ruthenium have shown high efficiency. unive.it For example, ruthenium supported on magnesia-zirconia has been used, as well as platinum supported on alumina (B75360) or MCM-41. unive.it Non-precious metal catalysts, including copper-based catalysts, are also effective. lu.se
Chemical Reduction: Reducing agents like sodium borohydride (B1222165) can be used for the rapid reduction of HMF to BHMF. fur4sustain.eu
Biocatalytic Reduction: Whole-cell biocatalysts, such as Burkholderia contaminans and Meyerozyma guilliermondii, have been employed for the efficient conversion of HMF to BHMF. frontiersin.orgnih.gov These biocatalytic processes offer mild reaction conditions and high selectivity. frontiersin.org
BHMF itself can be further derivatized, for example, through etherification to produce 2,5-bis(alkoxymethyl)furans (BAMFs), which are being investigated as potential biofuels. fur4sustain.eu
Table 2: Comparison of Synthesis Routes to 2,5-Bis(hydroxymethyl)furan (BHMF) from HMF
| Method | Catalyst/Reagent | Key Features | Reference |
| Catalytic Hydrogenation | Ru/MgO-ZrO2 | High selectivity (94%) for BHMF can be achieved. ncsu.edu | ncsu.edu |
| Catalytic Hydrogenation | Pt/Al2O3 or Pt/MCM-41 | Quick reduction with high yields (85-98%). unive.it | unive.it |
| Chemical Reduction | Sodium borohydride (NaBH4) | Rapid reduction, allowing for preparation of large amounts. fur4sustain.eu | fur4sustain.eu |
| Biocatalytic Reduction | Burkholderia contaminans NJPI-15 | High yield (93.7%) in a fed-batch strategy. frontiersin.org | frontiersin.org |
| Biocatalytic Reduction | Meyerozyma guilliermondii SC1103 (immobilized) | Good yields (82-85%) and excellent selectivity (99%). nih.gov | nih.gov |
Exploration of Bio-based Feedstocks for Furanic Monomers (e.g., HMF, Furfural, AMF)
The production of furanic monomers like this compound and its derivatives is intrinsically linked to the availability of bio-based feedstocks. Lignocellulosic biomass, which is composed of cellulose (B213188), hemicellulose, and lignin, is the primary renewable resource for these platform chemicals. mdpi.comencyclopedia.pub
5-Hydroxymethylfurfural (HMF): HMF is a key platform chemical derived from the acid-catalyzed dehydration of C6 sugars (hexoses) like fructose (B13574) and glucose, which are obtained from the hydrolysis of cellulose. mdpi.comencyclopedia.pub Despite its versatility, the industrial-scale production of HMF from lignocellulosic biomass has faced economic challenges. mdpi.comencyclopedia.pub
Furfural: Furfural is another major platform chemical produced from the acid-catalyzed dehydration of C5 sugars (pentoses), which are derived from the hemicellulose fraction of biomass. mdpi.comencyclopedia.pub Furfural is a well-established commercial product and is considered a more readily available feedstock than HMF for the synthesis of certain furan derivatives, including FDCA. mdpi.comencyclopedia.pubrsc.org
5-Acetoxymethylfurfural (AMF): AMF has been proposed as a promising alternative to HMF. mdpi.comencyclopedia.pub It can also be derived from cellulose and offers pathways to furan derivatives like FDCA, BHMF, and 5-hydroxymethylfuran-2-carboxylic acid (HMFCA). mdpi.comencyclopedia.pub The use of AMF may circumvent some of the issues associated with HMF production and stability. mdpi.comencyclopedia.pub
The development of efficient and economical processes to convert these bio-based feedstocks into furanic platform molecules is crucial for the sustainable production of this compound and its diverse derivatives.
Applications in Advanced Functional Materials Science
Polymer Chemistry and Bio-based Polyester (B1180765) Development
Research into bio-based polyesters has significantly advanced, with a strong emphasis on creating sustainable alternatives to petroleum-based plastics. ncsu.edumdpi.com The central monomer in this field is Furan-2,5-dicarboxylic acid (FDCA), which serves as a bio-based substitute for terephthalic acid. mdpi.comnih.gov
Poly(ethylene 2,5-furandicarboxylate) (PEF) and Analogues
The synthesis of Poly(ethylene 2,5-furandicarboxylate) (PEF), a promising bio-based alternative to PET, is predominantly achieved through the polycondensation of Furan-2,5-dicarboxylic acid (FDCA) or its dimethyl ester with ethylene (B1197577) glycol. researchgate.netresearchgate.netscribd.com There is no readily available scientific literature that describes the synthesis of PEF or its analogues using Furan-2,5-dicarbonitrile as a starting monomer. The established polymerization routes are direct esterification or transesterification, which are not directly applicable to a dinitrile functional group for polyester formation. ncsu.eduresearchgate.net
Furanic-Aliphatic Polyamides
The development of furanic-aliphatic polyamides also relies on Furan-2,5-dicarboxylic acid (FDCA) or its derivatives. rug.nlrsc.org These monomers are reacted with aliphatic diamines to form polyamides with properties comparable to traditional engineering plastics. rug.nlresearchgate.net Enzymatic polymerization is one of the methods explored for this synthesis, using dimethyl furan-2,5-dicarboxylate. rug.nl There are no documented instances of this compound being used as a monomer for the synthesis of furanic-aliphatic polyamides in the reviewed literature.
Polymerization Mechanisms and Kinetics
The study of polymerization mechanisms and kinetics for furan-based polymers is centered on reactions involving FDCA and its derivatives. For example, the kinetics of curing for furan-based epoxy resins have been investigated using techniques like differential scanning calorimetry. mdpi.com Similarly, the kinetics of Diels-Alder reactions involving furan-containing polymers have been studied. nih.gov There is a lack of available data and research on the polymerization mechanisms and kinetics specifically involving this compound for the classes of polymers mentioned.
Crystallization Behavior and Morphology in Furanic Polymers
The crystallization behavior and morphology of furanic polymers, such as poly(hexamethylene 2,5-furan-dicarboxylate) (PHF), have been studied to understand their thermal and mechanical properties. epa.govcolab.wsresearchgate.net The structure and properties of these polymers are influenced by factors like the length of the aliphatic chain and the presence of the furan (B31954) ring. researchgate.netmdpi.com These studies are based on polymers synthesized from FDCA or its esters. colab.wsmdpi.com Consequently, there is no information available on the crystallization behavior and morphology of furanic polymers derived directly from this compound.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Furan-2,5-dicarboxylic acid is a versatile linker used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.orgunimelb.edu.auresearchgate.netnih.gov Its carboxylate groups coordinate with metal ions to form diverse and functional porous structures. nih.govrsc.org While nitrile groups can also act as ligands in coordination chemistry, there is no specific research found detailing the use of this compound as a primary building block for the synthesis of MOFs or coordination polymers in the available literature. vnu.edu.vnbg.ac.rspolimi.itmdpi.com
Based on a comprehensive review of scientific literature, it has been determined that there is a significant lack of available research data specifically concerning "this compound" within the application areas detailed in your request. The outlined topics—including the design of Metal-Organic Frameworks (MOFs), gas adsorption, luminescence properties, and organogelators—are extensively documented for a related compound, Furan-2,5-dicarboxylic acid (FDCA) , but not for its dinitrile counterpart.
The examples provided in your outline, such as "using Furan-2,5-dicarboxylic acid as a ligand," correctly point towards the existing body of research. Scientific studies have focused on FDCA as a versatile, bio-based building block for advanced functional materials.
Due to the strict instruction to focus solely on "this compound" and the absence of relevant findings for this specific compound in the requested contexts, we are unable to generate a scientifically accurate article that adheres to the provided outline.
We can, however, produce a thorough and detailed article on Furan-2,5-dicarboxylic acid (FDCA) , following your structured outline, as there is a wealth of scientific information available on its applications in these fields. Please let us know if you would like to proceed with an article on Furan-2,5-dicarboxylic acid.
Other Functional Materials
Conductive Polymers and Coatings
The intrinsic properties of the furan ring, such as its aromaticity and electron-rich nature, make it a suitable component for constructing conductive polymers. Polyfurans (PFu) have been synthesized through both chemical and electrochemical methods and are noted for their potential as insulating materials that can be doped to achieve conductivity. core.ac.uk While direct polymerization of this compound into a conductive polymer is not widely documented, its derivatives are instrumental in creating polymers with desirable electronic properties.
The nitrile groups in this compound can be chemically converted to other functional groups, such as carboxylic acids or amines, which can then be used as monomers for polymerization. The resulting furan-based polymers can exhibit semiconducting or conducting properties upon doping. These polymers can be designed to have specific functionalities, making them suitable for a range of electronic applications.
In the realm of protective coatings, furan-based resins are being explored as environmentally friendly alternatives to traditional phenolic resins. nih.govnih.gov Furan resins, synthesized from furfural (B47365) (a derivative of which is this compound), can be applied as coatings on metals to provide corrosion resistance. electrochemsci.org The compact and smooth surface of these coatings can effectively protect the underlying metal from corrosive environments. The ability of furan compounds to interact with metal ions and form protective layers contributes to their anti-corrosion properties. electrochemsci.org The development of coatings incorporating this compound could lead to advanced protective materials with enhanced durability and performance.
Organic Photovoltaic Devices
The field of organic photovoltaics (OPVs) is actively seeking new materials to improve efficiency and stability. Furan-containing polymers and small molecules are being investigated as promising candidates for the active layer in solar cells due to their favorable electronic and optical properties. The incorporation of furan units into the backbone of conjugated polymers can enhance planarity, reduce the bandgap, and lead to red-shifted absorption spectra, all of which are beneficial for light harvesting. electrochemsci.org
Furan-based non-fullerene acceptors are being designed and synthesized for use in OPVs. electrochemsci.orggoogle.com These materials can offer better photostability and well-balanced charge transport compared to some traditional acceptor materials. While this compound may not be directly used as the final acceptor molecule, it serves as a critical building block for synthesizing more complex furan-based acceptors. The nitrile groups can be utilized as synthetic handles to introduce various electron-withdrawing moieties, which are essential for tuning the electronic properties of the acceptor.
Recent research has demonstrated that furan-based polymers can lead to significant power conversion efficiencies in organic solar cells. semanticscholar.orgmdpi.com The use of biomass-derived furan compounds aligns with the goal of developing more sustainable and environmentally friendly photovoltaic technologies. semanticscholar.org The versatility of furan chemistry allows for the fine-tuning of the molecular structure to optimize the performance of OPV devices.
Plasticizers
Derivatives of this compound, particularly esters of 2,5-furandicarboxylic acid (FDCA), have garnered significant attention as bio-based and potentially less toxic alternatives to traditional phthalate (B1215562) plasticizers used in polymers like polyvinyl chloride (PVC). core.ac.ukunb.cayoutube.comresearchgate.netwikipedia.orgresearchgate.net These furan-based plasticizers are synthesized by the esterification of FDCA with various alcohols.
The performance of these furan-based plasticizers is comparable to that of conventional plasticizers. They effectively increase the flexibility of PVC by lowering its glass transition temperature (Tg). researchgate.netnih.gov Research has shown that furan-based plasticizers exhibit good miscibility with PVC and can have lower migration rates compared to some phthalates, which is a crucial advantage for applications in consumer products and medical devices. researchgate.netnih.gov
The properties of PVC plasticized with furan-based esters can be tailored by varying the length and branching of the alcohol chains used in the synthesis. This allows for the development of plasticizers with a range of properties to suit different applications.
Table 1: Performance of Furan-Based Plasticizers in PVC
| Plasticizer | Tg of Plasticized PVC (°C) | Elongation at Break (%) | Hardness (Shore A) |
|---|---|---|---|
| Di(butyl glycol) furan-2,5-dicarboxylate | Decreased with increasing concentration | Comparable to DEHP | Comparable to DEHP |
| Di(butyldiglycol) furan-2,5-dicarboxylate | Decreased with increasing concentration | Comparable to DEHP | Comparable to DEHP |
| Di(butyltriglycol) furan-2,5-dicarboxylate | Decreased with increasing concentration | Comparable to DEHP | Comparable to DEHP |
| Diethylhexyl phthalate (DEHP) (Reference) | - | - | - |
Data synthesized from research findings. researchgate.netnih.gov The exact values depend on the concentration of the plasticizer.
Dyes
Azo dyes represent a major class of synthetic colorants used across various industries. iarjset.comgoogle.com The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. unb.canih.gov
While there is no direct evidence in the reviewed literature of this compound being used as a primary component in commercial dye synthesis, its chemical structure suggests potential pathways for its incorporation into dye molecules. The furan ring can act as a heterocyclic component in disperse dyes. For instance, 2-aminothiophene derivatives are used to create azo dyes, and a similar approach could theoretically be applied to furan-based amines. researchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govresearchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach is widely used to predict geometries, reaction energies, and spectroscopic properties of chemical systems. nih.govresearchgate.net Hybrid functionals, such as B3LYP, are particularly popular for their accuracy in describing organic molecules. mdpi.com
The electronic structure of a molecule governs its reactivity, stability, and physical properties. DFT is employed to analyze key aspects of this structure, such as the distribution of frontier molecular orbitals and the electrostatic potential.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. For furan (B31954) derivatives, these frontier orbitals provide insights into charge transfer possibilities within the molecule. doi.org
Molecular Electrostatic Potential (MEP) : The Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov This is invaluable for predicting how a molecule will interact with other reagents, particularly in non-covalent interactions like hydrogen bonding and halogen bonding. nih.govresearchgate.net The MEP map is used to visualize the size, shape, and electrostatic potential of molecules, which helps in understanding their physicochemical properties. nih.gov
| Parameter | Description | Significance for Furan-2,5-dicarbonitrile |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. researchgate.net |
| MEP Surface | A 3D map of the electrostatic potential on the electron density surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites for reactions. nih.gov |
DFT calculations are a powerful tool for elucidating complex reaction mechanisms and understanding the role of catalysts. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed picture of how a reaction proceeds. mdpi.com
For furan derivatives, DFT has been used to investigate various transformations:
Cycloaddition Reactions : The mechanisms of [8+2] and [4+2] cycloaddition reactions involving furan rings have been studied, revealing whether the reactions are concerted or stepwise and identifying the most favorable pathways. pku.edu.cn For instance, DFT calculations showed that the [8+2] cycloaddition of dienylfurans with activated alkynes proceeds through a stepwise mechanism involving a diradical intermediate. pku.edu.cn
Catalyst Inhibition : Studies have used DFT to explore how furan compounds can act as inhibitors for catalysts like the Ziegler-Natta catalyst. mdpi.comresearchgate.net Theoretical results can show a high adsorption affinity of furan to the active site of a metal catalyst, explaining the mechanism of inhibition. researchgate.net
Synthesis Pathways : Green and safe catalytic routes for synthesizing compounds from furan derivatives, such as the production of diisocyanates, have been investigated to optimize reaction conditions and catalyst performance. rsc.org
Molecular Dynamics and Monte Carlo Simulations
While DFT focuses on the electronic structure of static systems, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior and thermodynamic properties of molecules over time.
Molecular Dynamics (MD) : MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This technique is used to predict the evolution of molecular structures and properties. For example, reactive MD simulations have been employed to model the pyrolysis process of furan resin, predicting changes in molecular structure and density as it converts into glassy carbon. stevens.edu MD has also been used to investigate the conformations and adsorption of furan-flanked diketopyrrolopyrroles on surfaces, which is relevant for applications in organic solar cells. youtube.com
Grand Canonical Monte Carlo (GCMC) : GCMC is a type of Monte Carlo simulation particularly suited for studying adsorption phenomena. It simulates a system in contact with a reservoir of particles at a constant chemical potential, volume, and temperature, making it ideal for predicting how many molecules of a substance, such as those derived from this compound, will adsorb onto a porous material.
Structure-Activity Relationship (SAR) Studies in Furanic Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. ijabbr.com By systematically modifying the structure of furan derivatives, researchers can identify key functional groups and substitution patterns that enhance or diminish their therapeutic effects. ijabbr.com
The furan nucleus is a versatile scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. orientjchem.orgresearchgate.net
Key SAR findings for furan derivatives include:
Substitution Positions : The 2- and 5-positions of the furan ring are often key sites for substitution to modulate activity. orientjchem.org
Electron-Withdrawing Groups : The addition of groups like a nitro group can enhance the antibacterial and anticancer activity of furan-containing molecules. orientjchem.org
Fused Rings : Fusing the furan ring with other cyclic systems, such as in benzofurans, can significantly enhance biological activity, for example, by increasing antiproliferative effects. iiarjournals.orgnih.gov This modification can improve receptor binding and lipophilicity. orientjchem.org
| Structural Modification | Effect on Biological Activity | Example Application |
| Substitution at 2- and 5-positions | Critical for modulating potency and selectivity. orientjchem.org | Drug design, optimizing receptor binding. |
| Addition of Nitro Groups | Enhances antimicrobial and anticancer effects. orientjchem.org | Development of antibiotics like Nitrofurantoin. orientjchem.org |
| Fusion with Benzene Ring (Benzofurans) | Can significantly increase antiproliferative activity. iiarjournals.orgnih.gov | Anticancer agent design. iiarjournals.org |
In Silico Predictions
In silico methods use computational models to predict the properties of molecules, thereby reducing the time and cost associated with experimental testing. researcher.life These predictions are crucial in the early stages of drug discovery for filtering out candidates with poor pharmacokinetic profiles or high toxicity. nih.gov
Drug-likeness : This concept assesses whether a compound possesses properties similar to those of known drugs. nih.gov Predictions are often based on rules like Lipinski's Rule of Five, which considers factors such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. ymerdigital.com Web-based tools like SwissADME are commonly used to evaluate the drug-likeness and medicinal chemistry friendliness of small molecules. ymerdigital.com
Toxicity Prediction : Computational toxicology aims to predict the adverse effects of chemicals. nih.govresearchgate.net Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict specific toxicity endpoints, such as LD50 (the lethal dose for 50% of a test population), for classes of compounds. frontiersin.orgnih.gov These models help prioritize chemicals for further testing and can guide the design of safer compounds by identifying structural alerts associated with toxicity. nih.govfrontiersin.org
Interaction Region Indicator (IRI) and IRI-π Analysis
Interaction Region Indicator (IRI) is a modern computational tool used for visualizing both covalent bonds and non-covalent interactions within a chemical system in real space. chemrxiv.orgresearchgate.net It is derived from the electron density and its gradient. chemrxiv.org Unlike other methods that may focus on one type of interaction, IRI can clearly reveal chemical bonds, hydrogen bonds, and van der Waals interactions simultaneously in a single graphical representation. chemrxiv.orgchemrxiv.org This provides a more complete and intuitive picture of the interatomic interactions that stabilize a molecule like this compound. researchgate.net
IRI Analysis : IRI isosurfaces graphically represent regions of significant interaction. For example, IRI has been used to visualize the van der Waals interactions during the ring-opening process of a furan ring. researchgate.net
IRI-π Analysis : A variant of this method, IRI-π, is specifically designed to reveal interactions involving π-electrons. chemrxiv.org This is particularly relevant for aromatic systems like the furan ring in this compound. IRI-π can distinguish between different types of π-interactions and provide an indication of their strength. chemrxiv.org
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of Furan-2,5-dicarbonitrile by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. globalresearchonline.netnih.gov
Due to the symmetrical nature of the this compound molecule, a simplified NMR spectrum is expected. The two protons on the furan (B31954) ring are chemically equivalent, as are the two nitrile carbons and the two proton-bearing carbons of the furan ring.
¹H NMR: The ¹H NMR spectrum is predicted to show a single signal, a singlet, corresponding to the two equivalent protons at the C3 and C4 positions of the furan ring. chemrxiv.org The chemical shift of these protons is influenced by the electron-withdrawing nature of the adjacent nitrile groups.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display three distinct signals: one for the two equivalent nitrile carbons (C≡N), one for the two equivalent protonated furan carbons (C3 and C4), and one for the two equivalent non-protonated furan carbons (C2 and C5) to which the nitrile groups are attached. chemrxiv.orgchemicalbook.com The chemical shifts provide direct insight into the carbon skeleton of the molecule. github.io
| Nucleus | Predicted Signal Count | Assignment | Expected Chemical Shift (ppm) Region |
|---|---|---|---|
| ¹H | 1 | H3, H4 | ~7.0 - 7.5 |
| ¹³C | 3 | C3, C4 | ~120 - 130 |
| C≡N | ~110 - 120 | ||
| C2, C5 | ~145 - 155 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound. researchgate.net These methods measure the vibrational transitions within the molecule. globalresearchonline.net
The most characteristic feature in the vibrational spectrum of this compound is the nitrile (C≡N) stretching vibration. This typically appears as a strong, sharp absorption band in the IR spectrum and a strong, sharp signal in the Raman spectrum. chemicalpapers.com The position of this band is sensitive to the electronic environment; conjugation with the furan ring influences its frequency.
Other expected vibrations include:
Furan Ring Stretching: C=C and C-O-C stretching vibrations characteristic of the furan ring.
C-H Stretching: Vibrations corresponding to the C-H bonds on the furan ring.
Ring Deformation Modes: In-plane and out-of-plane bending vibrations of the furan ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| C-H stretch (aromatic) | 3100 - 3150 | Medium | Medium |
| C≡N stretch | 2220 - 2240 | Strong, Sharp | Strong, Sharp |
| C=C stretch (furan ring) | 1500 - 1600 | Medium-Strong | Medium-Strong |
| C-O-C stretch (furan ring) | 1000 - 1250 | Strong | Medium |
Mass Spectrometry (e.g., MALDI-ToF MS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.
The molecular formula for this compound is C₆H₂N₂O. The expected monoisotopic mass can be precisely calculated. The mass spectrum would show a prominent molecular ion peak (M⁺•). Analysis of the fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways for this compound could include the loss of a cyanide radical (•CN) or the cleavage of the furan ring.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₂N₂O |
| Monoisotopic Mass (Calculated) | 118.0167 g/mol |
| Nominal Mass | 118 g/mol |
| Expected Key Fragments | [M-CN]⁺, [M-CO]⁺• |
X-ray Diffraction (Single Crystal and Powder)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netvnu.edu.vn Both single-crystal and powder XRD techniques can be applied to this compound.
Single-Crystal X-ray Diffraction: This technique provides the most precise structural information, including bond lengths, bond angles, and the unit cell parameters of the crystal lattice. researchgate.net It can reveal the planarity of the furan ring and the geometry of the nitrile substituents.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It is valuable for phase identification, assessing sample purity, and can also be used for structure determination, although typically with less precision than single-crystal methods.
While this compound is a known compound, detailed reports of its single-crystal structure are not widely available in the surveyed literature. A successful crystallographic analysis would provide invaluable data on its solid-state conformation and packing.
The determination of the crystal structure of this compound via single-crystal X-ray diffraction would involve measuring the diffraction pattern produced when a single crystal is irradiated with X-rays. This pattern is then used to calculate the electron density map of the unit cell, from which the positions of the individual atoms can be resolved. Key parameters obtained include the space group, unit cell dimensions (a, b, c, α, β, γ), and the atomic coordinates of each atom in the asymmetric unit.
Should a crystal structure for this compound be determined, Hirshfeld surface analysis could be employed to investigate and visualize the intermolecular interactions within the crystal lattice. nih.govias.ac.inmdpi.commdpi.com This computational method maps the close contacts between neighboring molecules. For this compound, this analysis would likely reveal the nature and extent of interactions such as:
C-H···N interactions: Between the furan ring protons and the nitrogen atoms of the nitrile groups on adjacent molecules.
C-H···O interactions: Involving the furan ring protons and the furan oxygen atom.
π-π stacking: Potential stacking interactions between the electron-rich furan rings of parallel molecules.
These interactions govern the crystal packing and influence the material's physical properties.
Size-Exclusion Chromatography (SEC) for Polymer Characterization
This compound is a valuable monomer for the synthesis of novel bio-based polymers. researcher.liferesearchgate.net Once these polymers are synthesized, Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential technique for their characterization. nih.govmdpi.com
SEC separates polymer chains based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column more quickly than smaller molecules. By calibrating the system with polymer standards of known molecular weight, SEC can determine several key parameters of a polymer sample derived from this compound:
Number-average molecular weight (Mₙ)
Weight-average molecular weight (Mₙ)
Polydispersity Index (PDI = Mₙ/Mₙ): A measure of the breadth of the molecular weight distribution.
This information is critical as the molecular weight and its distribution profoundly impact the mechanical, thermal, and processing properties of the final polymeric material. mdpi.com While the synthesis of polymers from furan-based monomers is an active area of research, specific SEC data for polymers derived directly from this compound is not extensively detailed in the available literature.
Emerging Research Frontiers and Future Perspectives
Sustainable and Bio-based Chemical Manufacturing
The pursuit of a circular economy has intensified research into bio-based platform chemicals. Furan-2,5-dicarbonitrile is positioned within this sustainable framework, as its precursors can be derived from renewable biomass. The foundational molecules for many furan (B31954) derivatives are C5 and C6 sugars, which are abundant in lignocellulosic biomass from non-food sources like agricultural and forestry waste.
The primary route to furan-based chemicals involves the dehydration of these sugars into platform molecules such as furfural (B47365) (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars). unive.itmdpi.com These intermediates are then catalytically converted to a variety of derivatives. For instance, HMF can be oxidized to form 2,5-furandicarboxylic acid (FDCA), a compound recognized by the U.S. Department of Energy as a top-12 priority bio-based molecule. nih.govacs.org
While direct, high-yield catalytic pathways from biomass-derived intermediates to this compound are still an active area of research, the established bio-based origin of its parent furan structure underscores its potential as a sustainable chemical. The conversion of furan-2-carboxylic acid, obtainable from C5 pentose (B10789219) sugars, into dinitriles represents a promising strategy for expanding the portfolio of value-added chemicals from hemicellulose. arkat-usa.org
Novel Catalytic Systems Development
The synthesis of this compound hinges on the development of efficient and selective catalytic systems. A key synthetic transformation for its production is the ammoxidation of 2,5-disubstituted furans, such as 5-hydroxymethylfurfural (HMF) or 2,5-diformylfuran (DFF). This process involves the reaction of the furan substrate with ammonia (B1221849) and oxygen over a catalyst to form the nitrile groups.
Research into related furan compounds provides insights into potential catalytic strategies. For example, various catalytic systems have been developed for the oxidation of HMF to FDCA, utilizing catalysts ranging from noble metals to more accessible transition metal oxides. nih.govnih.govelsevierpure.com The development of catalysts that can selectively facilitate the C-N bond formation required for dinitrile synthesis is a critical next step.
One area of exploration involves heterogeneous catalysts that can be easily separated and recycled, aligning with the principles of green chemistry. frontiersin.org The Paal-Knorr synthesis, a classical method for creating furan rings from 1,4-dicarbonyl compounds, demonstrates the fundamental chemistry involved in furan ring formation and modification. pharmaguideline.com Future research will likely focus on multifunctional catalysts capable of performing sequential reactions in a one-pot synthesis, thereby increasing process efficiency and reducing waste.
Integration with Advanced Manufacturing Techniques
To transition this compound from a laboratory-scale chemical to an industrially relevant building block, integration with advanced manufacturing techniques is essential. Continuous-flow chemistry, in particular, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for streamlined automation. nih.govnih.gov
Applying this technology to the synthesis of this compound could involve a multi-step flow reactor where the initial biomass-derived furan is converted to an intermediate, which is then immediately subjected to ammoxidation or another nitrilation process. This approach would be particularly beneficial for managing exothermic reactions and improving the consistency and quality of the final product.
Exploration of New Application Domains for this compound and its Derivatives
The dinitrile functionality of this compound opens up a range of potential applications distinct from its dicarboxylic acid analogue, FDCA, which is primarily used in the production of polyesters like polyethylene (B3416737) furanoate (PEF). ncsu.edunih.govrsc.org Nitrile groups are versatile chemical handles that can be converted into various other functional groups or used directly in polymerization and fine chemical synthesis.
Potential Application Areas:
Polymer Science: The two nitrile groups make this compound a potential monomer for the synthesis of advanced polymers. It could be used to produce polyamides, polyimides, or other nitrogen-containing polymers with unique properties conferred by the rigid furan ring, such as high thermal stability and specific mechanical characteristics.
Agrochemicals and Pharmaceuticals: The furan nucleus is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals. pharmaguideline.com this compound could serve as a key intermediate for the synthesis of novel compounds in these fields.
Functional Materials: Furan derivatives are utilized as intermediates for dyes, pigments, and specialty chemicals. slideshare.net The specific electronic properties of the furan ring combined with the reactivity of the nitrile groups suggest that this compound could be a precursor for organic electronic materials or functional dyes.
The exploration of these application domains is an active frontier of research, with the potential to establish this compound as a valuable bio-based building block for a new generation of sustainable materials and chemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Furan-2,5-dicarbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis often involves cyclocondensation or multicomponent reactions. For example, refluxing in ethanol with catalysts like carbon quantum dots (CQDs) functionalized with phosphorous acid tags can enhance reaction efficiency, as demonstrated in the synthesis of structurally similar 4H-pyran-3,5-dicarbonitrile derivatives . Reaction parameters such as solvent choice (e.g., EtOH), temperature, and catalyst reusability (up to 7 cycles without significant loss of activity) are critical for optimizing yield and purity. Ultrasonic irradiation can further reduce reaction times .
Q. How can crystallographic techniques be applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Programs like SHELXL (part of the SHELX suite) are widely used for refinement, particularly for small-molecule systems. Bond lengths, angles, and dihedral angles can be analyzed to confirm planar geometry and substituent effects, as seen in analogous pyran and imidazole dicarbonitrile structures . Hydrogen bonding and π-π interactions should be evaluated to understand supramolecular packing .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations and semiempirical methods (e.g., RHF/AM1) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict reactivity. Homology modeling using software like MOE (Molecular Operating Environment) is effective for studying interactions with biological targets, as applied to adenosine receptor agonists in aminopyridine dicarbonitrile derivatives . Docking studies should account for steric hindrance from substituents and non-covalent interactions (e.g., halogen bonding) .
Q. How do substituents on the furan ring influence electronic properties and supramolecular assembly?
- Methodological Answer : Substituents like electron-withdrawing groups (e.g., –CN) increase electrophilicity, while bulky groups introduce steric effects. For example, in pyran dicarbonitriles, substituents on the aromatic ring alter planarity and π-stacking interactions, as confirmed by SCXRD . Spectroscopic techniques (FT-IR, NMR) and cyclic voltammetry can quantify electronic effects. Cocrystallization studies, such as those with methanol in imidazole dicarbonitriles, reveal hydrogen-bonding networks critical for stabilizing crystal lattices .
Q. What strategies resolve contradictions in catalytic efficiency data for this compound synthesis?
- Methodological Answer : Discrepancies in catalytic performance (e.g., yield variability under reflux vs. ultrasonic conditions) require systematic control experiments. Parameters to test include catalyst loading, solvent polarity, and reaction time. Statistical tools like Design of Experiments (DoE) can isolate critical factors. Comparative studies using alternative catalysts (e.g., CQDs vs. traditional acids) should benchmark turnover frequencies and activation energies .
Methodological Notes
- Structural Refinement : Use SHELXL for high-resolution refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms can be placed geometrically and refined using riding models .
- Data Validation : Cross-validate computational predictions (e.g., docking poses) with experimental binding assays (e.g., IC50/Ki measurements via Cheng-Prusoff equation) .
- Synthetic Reproducibility : Document catalyst recycling protocols and characterize reused catalysts via EDX and FT-IR to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
